Octahydropentalenyl isobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

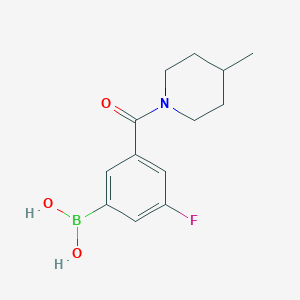

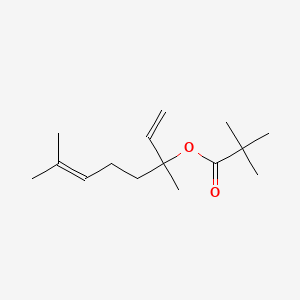

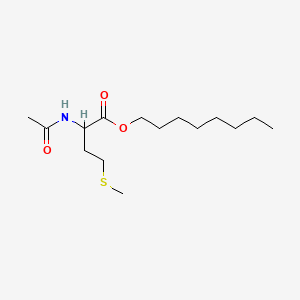

Octahydropentalenylisobutyrat: ist eine heterocyclische organische Verbindung mit der Summenformel C12H20O2 und einem Molekulargewicht von 196,286 g/mol . Es ist auch unter seinem IUPAC-Namen bekannt, 1,2,3,3a,4,5,6,6a-Octahydropentalen-1-yl 2-Methylpropanoat . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Esterfunktionsgruppe und ein bicyclisches Ringsystem umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Octahydropentalenylisobutyrat beinhaltet typischerweise die Veresterung von Octahydropentalenylalkohol mit Isobuttersäure. Die Reaktion wird üblicherweise durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von Octahydropentalenylisobutyrat kontinuierliche Strömungsreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von hochreinen Reaktanten und effizienten Trenntechniken, wie z. B. Destillation, gewährleistet die Produktion von hochwertigem Octahydropentalenylisobutyrat .

Analyse Chemischer Reaktionen

Reaktionstypen: Octahydropentalenylisobutyrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Estergruppe kann unter starken oxidativen Bedingungen zu Carbonsäuren oxidiert werden.

Reduktion: Der Ester kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol reduziert werden.

Substitution: Die Estergruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Ester durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Amide oder Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Octahydropentalenylisobutyrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Enzymen und Rezeptoren.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.

Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Octahydropentalenylisobutyrat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Esterfunktionsgruppe kann einer Hydrolyse unterliegen, um die aktiven Alkohol- und Säurekomponenten freizusetzen, die dann mit biologischen Zielstrukturen interagieren können. Das bicyclische Ringsystem kann ebenfalls eine Rolle bei der Modulation der biologischen Aktivität der Verbindung spielen, indem es ihre Bindungsaffinität zu Rezeptoren und Enzymen beeinflusst .

Wirkmechanismus

The mechanism of action of octahydropentalenyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The bicyclic ring system may also play a role in modulating the compound’s biological activity by influencing its binding affinity to receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Octahydropentalenylvalerat

- Octahydropentalenyl 3-Methylbutyrat

- Octahydropentalenylformiat

- Octahydropentalenylpropionat

Vergleich: Octahydropentalenylisobutyrat ist aufgrund seiner spezifischen Estergruppe und der Struktur seines bicyclischen Ringsystems einzigartig. Im Vergleich zu seinen Analogen, wie z. B. Octahydropentalenylvalerat und Octahydropentalenylpropionat, kann es unterschiedliche physikalische und chemische Eigenschaften aufweisen, wie z. B. Siedepunkt, Dichte und Reaktivität. Diese Unterschiede können seine Anwendungen und Wirksamkeit in verschiedenen wissenschaftlichen und industriellen Kontexten beeinflussen .

Eigenschaften

CAS-Nummer |

93964-81-9 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 2-methylpropanoate |

InChI |

InChI=1S/C12H20O2/c1-8(2)12(13)14-11-7-6-9-4-3-5-10(9)11/h8-11H,3-7H2,1-2H3 |

InChI-Schlüssel |

GSLWKPBSLJVOJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)OC1CCC2C1CCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.